molecular formula C19H16BrN3O3S B11272390 4-Amino-5-(4-bromobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide

4-Amino-5-(4-bromobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide

Cat. No.: B11272390
M. Wt: 446.3 g/mol
InChI Key: IJAZMYYQSTYABE-UHFFFAOYSA-N
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Description

4-Amino-5-(4-bromobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-bromobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the amino group: This step might involve the use of amination reactions.

    Attachment of the bromobenzoyl group: This can be done through acylation reactions using 4-bromobenzoyl chloride.

    Introduction of the methoxyphenylamino group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.

    Reduction: Reduction reactions might target the carbonyl group or the bromine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-chlorobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide
  • 4-Amino-5-(4-fluorobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide

Uniqueness

The presence of the bromobenzoyl group in 4-Amino-5-(4-bromobenzoyl)-2-((2-methoxyphenyl)amino)thiophene-3-carboxamide might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

4-amino-5-(4-bromobenzoyl)-2-(2-methoxyanilino)thiophene-3-carboxamide

InChI

InChI=1S/C19H16BrN3O3S/c1-26-13-5-3-2-4-12(13)23-19-14(18(22)25)15(21)17(27-19)16(24)10-6-8-11(20)9-7-10/h2-9,23H,21H2,1H3,(H2,22,25)

InChI Key

IJAZMYYQSTYABE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)C(=O)N

Origin of Product

United States

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